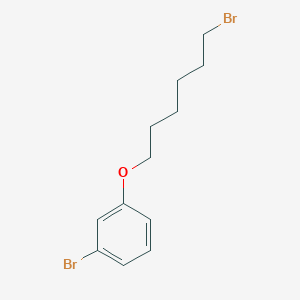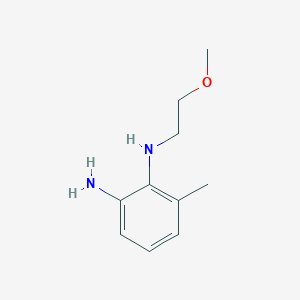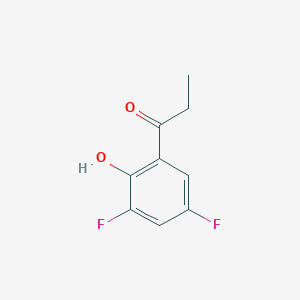![molecular formula C12H19ClN2O3S B13065551 1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O3S and a molecular weight of 306.81 . This compound is primarily used in research settings, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes a piperazine ring substituted with a 4-ethoxyphenylsulfonyl group.
Preparation Methods
The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride typically involves the reaction of piperazine with 4-ethoxybenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy group and the piperazine ring.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of an ethoxy group.
1-(4-Nitrophenyl)piperazine: Features a nitro group, which significantly alters its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H19ClN2O3S |
|---|---|
Molecular Weight |
306.81 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-2-17-11-3-5-12(6-4-11)18(15,16)14-9-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H |
InChI Key |
DNEIFUPMWBVAQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065470.png)
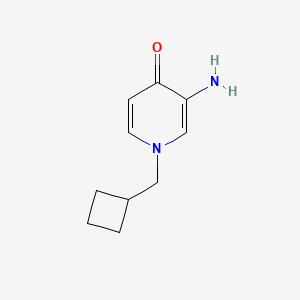

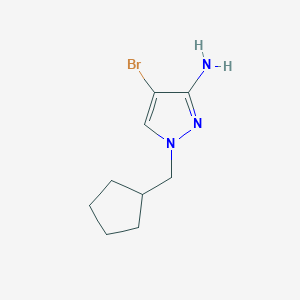
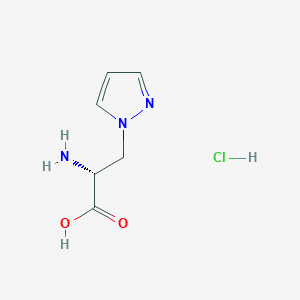
![4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065503.png)
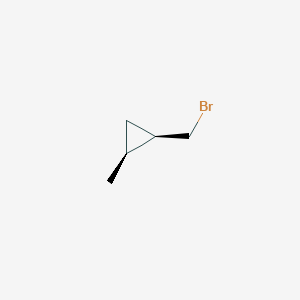


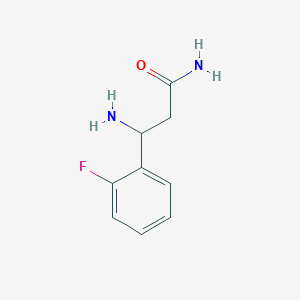
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
